molecular formula C11H19F2N B2680191 4-(4,4-Difluorocyclohexyl)piperidine CAS No. 2167319-89-1

4-(4,4-Difluorocyclohexyl)piperidine

Cat. No.: B2680191
CAS No.: 2167319-89-1
M. Wt: 203.277
InChI Key: ZLTXOGVQRFMROK-UHFFFAOYSA-N
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Description

4-(4,4-Difluorocyclohexyl)piperidine ( 2167319-89-1) is a chemical compound with the molecular formula C11H19F2N and a molecular weight of 203.27 g/mol . It serves as a versatile chemical building block in medicinal chemistry and drug discovery research. The 4,4-difluorocyclohexyl group is a common pharmacophore in the design of bioactive molecules, and this piperidine derivative is utilized in the synthesis of compounds for investigating various biological targets. For instance, difluorocyclohexyl derivatives have been explored in patent literature as potential modulators of IL-17, a key cytokine involved in inflammatory and autoimmune diseases . Furthermore, research on analogous 4,4-difluoropiperidine scaffolds has demonstrated their application in developing highly selective dopamine receptor antagonists, underscoring the value of this structural motif in creating specialized research tools for neuroscience . This product is intended for research purposes as a key synthetic intermediate or standard. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the product's safety data sheet for proper handling and storage information.

Properties

IUPAC Name

4-(4,4-difluorocyclohexyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F2N/c12-11(13)5-1-9(2-6-11)10-3-7-14-8-4-10/h9-10,14H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTXOGVQRFMROK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2CCNCC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,4-Difluorocyclohexyl)piperidine typically involves the reaction of piperidine with 4,4-difluorocyclohexanone. The reaction is usually carried out under controlled conditions, often in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-(4,4-Difluorocyclohexyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Chemical Synthesis Applications

Building Block in Organic Chemistry

  • 4-(4,4-Difluorocyclohexyl)piperidine serves as a versatile building block in the synthesis of more complex organic molecules. Its piperidine ring structure allows for various functionalizations, making it useful in the development of pharmaceuticals and agrochemicals.

Example of Use

  • In the synthesis of substituted 3-oxo-2,3-dihydro-1H-isoindole derivatives, this compound is utilized to enhance the biological activity of the final products .

Biological Research Applications

Potential Biological Activities

  • Research indicates that this compound exhibits potential biological activities, particularly in relation to its interaction with various biological targets. The compound is being investigated for its ability to modulate receptor activity and enzyme functions.

Antiviral Activity

  • A study highlighted that derivatives containing piperidine moieties, similar to this compound, showed significant inhibitory effects against SARS-CoV-2 protease. This suggests potential applications in antiviral drug development .

Medicinal Applications

Therapeutic Properties

  • The compound is being explored for its therapeutic properties in treating diseases such as cancer and cardiovascular disorders. It selectively inhibits poly (ADP-ribose) polymerase (PARP), which is crucial in cancer therapy .
Disease Area Potential Application
CancerTreatment via PARP inhibition
Cardiovascular DiseasesAddressing myocardial reperfusion injury
Central Nervous SystemPotential use in neurodegenerative disorders

Case Studies

Case Study 1: Cancer Treatment

  • A patent describes the use of compounds similar to this compound as selective inhibitors for PARP-1 over PARP-2. This selectivity is beneficial for targeting specific cancer types such as breast and prostate cancers .

Case Study 2: Antiviral Research

  • In research aimed at combating coronaviruses, compounds with structural similarities to this compound were shown to improve survival rates in animal models infected with MERS-CoV. This highlights the compound's potential as a therapeutic agent against viral infections .

Mechanism of Action

The mechanism of action of 4-(4,4-Difluorocyclohexyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on piperidine derivatives with fluorinated or cyclohexyl substituents, as well as bioactive analogs from natural sources.

Structural and Functional Analogues

Compound Name Molecular Formula Molecular Weight Key Features Applications/Findings
4-(4-Fluorophenyl)piperidine C₁₁H₁₄FN 179.24 g/mol Fluorinated aromatic ring at piperidine’s 4-position Intermediate in pharmaceuticals; enhances lipophilicity and metabolic stability .
4-(4-Methylphenyl)piperidine C₁₂H₁₇N 175.27 g/mol Methyl-substituted aromatic ring Used in drug synthesis for CNS-targeting molecules .
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₁NO•HCl 303.83 g/mol Diphenylmethoxy group at piperidine’s 4-position Potential neuromodulatory applications; limited ecological data available .
Nigramides A–S (Pepper Root Alkaloids) Variable 250–600 g/mol Novel dimeric amides with cyclohexene/cyclobutane scaffolds Exhibited sedative properties in traditional medicine; structurally distinct .

Key Differences

Substituent Effects :

  • 4-(4,4-Difluorocyclohexyl)piperidine (hypothetical): The cyclohexyl group with geminal fluorine atoms likely enhances rigidity and electronegativity, influencing receptor binding.
  • 4-(4-Fluorophenyl)piperidine : Aromatic fluorine improves metabolic stability but lacks the conformational constraints of a cyclohexyl group .
  • Nigramides : Cyclohexene/cyclobutane dimers introduce steric complexity absent in synthetic fluorinated piperidines .

Bioactivity :

  • Synthetic fluorinated piperidines (e.g., 4-(4-Fluorophenyl)piperidine) are often intermediates in antipsychotic or antidepressant drugs.
  • Natural piperidine alkaloids (e.g., nigramides) from pepper roots demonstrate sedative effects, but their mechanisms remain uncharacterized .

Fluorinated analogs: Generally exhibit higher persistence in the environment due to C-F bond stability .

Research Findings and Data Gaps

  • Synthetic Derivatives : Fluorinated piperidines are prioritized in drug discovery for their improved pharmacokinetics. For example, 4-(4-Fluorophenyl)piperidine derivatives are used in kinase inhibitors .
  • Data Limitations: No direct studies on this compound were found. Its properties must be inferred from analogs, highlighting a critical research gap.

Q & A

Q. How can machine learning optimize reaction conditions for novel derivatives?

  • Methodological Answer : Train neural networks on datasets of reaction yields, solvents, and catalysts (e.g., Python’s Scikit-learn). Feature engineering includes descriptors like molecular weight, LogP, and dipole moment. Active learning algorithms propose optimal conditions (e.g., Bayesian optimization), validated by robotic high-throughput experimentation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.